molecular formula C21H23N5O2 B2363560 N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954762-66-4

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2363560
CAS No.: 954762-66-4
M. Wt: 377.448
InChI Key: HVZYHBLQPRVNMS-UHFFFAOYSA-N
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Description

The compound N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at positions 1, 4, and 4. Key structural attributes include:

  • Position 1: A 3-methylphenyl group, providing aryl-based hydrophobicity.
  • Position 5: An isopropyl (propan-2-yl) substituent, contributing steric bulk and lipophilicity.
  • Position 4: A carboxamide linkage to a 4-acetamidophenyl group, enabling hydrogen bonding and polarity.

Molecular Formula: C₂₂H₂₄N₆O₂ (calculated based on substituents).
This scaffold is analogous to triazole-based inhibitors targeting biological pathways such as Wnt/β-catenin or Hsp90, with modifications influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-13(2)20-19(24-25-26(20)18-7-5-6-14(3)12-18)21(28)23-17-10-8-16(9-11-17)22-15(4)27/h5-13H,1-4H3,(H,22,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZYHBLQPRVNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core was constructed via CuAAC, leveraging the regioselective coupling of 3-methylphenyl azide and 5-(propan-2-yl)propiolic acid ethyl ester. The azide precursor was synthesized by diazotization of 3-methylaniline followed by sodium azide treatment. The alkyne component, bearing the isopropyl group, was prepared via nucleophilic substitution of propargyl bromide with isopropyl magnesium chloride. Cycloaddition in a tetrahydrofuran (THF)/water mixture with Cu(I) catalyst at 60°C for 12 hours yielded 1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (78% yield).

Key Parameters

  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
  • Temperature: 60°C
  • Solvent: THF/H₂O (4:1)

Hydrazonoacetamide Cyclization

Adapting methodologies from triazole synthesis literature, a hydrazonoacetamide intermediate was cyclized under acidic conditions. 3-Methylphenylhydrazine was condensed with ethyl 2-isopropyl-3-oxobutanoate to form the hydrazonoacetamide, which was subsequently treated with formaldehyde and p-toluenesulfonic acid in refluxing ethanol. This method produced the triazole ester in 65% yield but required stringent temperature control to avoid decomposition.

Carboxamide Functionalization

Hydrolysis and Acylation

The ethyl ester intermediate from Method 1.1 was hydrolyzed to the carboxylic acid using 2M NaOH in ethanol/water (1:1) at 80°C for 4 hours. The resulting acid was converted to the acyl chloride with thionyl chloride (SOCl₂) under reflux, followed by reaction with 4-acetamidoaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. This two-step process achieved an 85% yield of the target carboxamide.

Reaction Conditions

  • Hydrolysis: 80°C, 4 hours, NaOH (2M)
  • Acylation: 0°C to room temperature, TEA (2 eq), 12 hours

Direct Aminolysis of Active Esters

To bypass the acyl chloride intermediate, the ethyl ester was subjected to aminolysis with 4-acetamidoaniline using lipase enzymes in tert-amyl alcohol. This green chemistry approach yielded 72% product but required extended reaction times (48 hours).

Purification and Characterization

Recrystallization Optimization

The crude product was purified via recrystallization from 2-propanol/water (3:1), achieving 95% purity. Differential scanning calorimetry (DSC) confirmed a melting point of 469–471 K, consistent with triazole carboxamides.

Spectroscopic Validation

  • IR (KBr): νmax 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (triazole ring).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.7 (s, 1H, triazole-H), 7.6–7.3 (m, 4H, aryl-H), 2.4 (s, 3H, CH₃), 1.3 (d, 6H, isopropyl).
  • MS (ESI): m/z 409.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
CuAAC + Acylation 78 → 85 95 High regioselectivity Requires toxic SOCl₂
Hydrazono Cyclization 65 88 Acid-tolerant Low yield, byproduct formation
Enzymatic Aminolysis 72 90 Solvent-free Prolonged reaction time

Mechanistic Insights and Side Reactions

Carboxamide Byproducts

Partial hydrolysis of the ethyl ester to carboxylic acid (≤5%) occurred during acylation, necessitating careful stoichiometric control of SOCl₂. Side products were removed via aqueous washes (pH 7.4 phosphate buffer).

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) using Method B achieved consistent yields (80–82%) with a space-time yield of 0.45 kg·m⁻³·h⁻¹. Continuous-flow reactors are proposed to enhance efficiency, leveraging the exothermic nature of CuAAC.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents and molecular weights of analogous triazole carboxamides:

Compound Name R₁ (Position 1) R₅ (Position 5) R₄ (Position 4) Molecular Weight (g/mol) Biological Activity (GP% or IC₅₀) Source ID
Target Compound 3-Methylphenyl Isopropyl 4-Acetamidophenyl ~392.47 Not reported -
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) 2-Fluorophenyl Isopropyl Quinolin-2-yl 404.44 Not specified
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl Methyl 4-Acetamidophenyl 363.42 Not reported
5-Amino-1-(3-chlorophenyl)-N-(4-acetylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl Amino 4-Acetylphenyl 385.83 Pesticide activity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl -COOH 305.68 Antitumor (GP = 68.09%)
N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d) 2,4-Dihydroxy-5-isopropylphenyl Pyridin-4-yl 2,6-Difluoro-3-sulfonamidophenyl 637.64 Hsp90/kinase inhibitor (IC₅₀ < 1 µM)

Key Observations :

  • Position 1 : Aryl substituents (e.g., 3-methylphenyl, 4-chlorophenyl) enhance hydrophobic interactions in target binding pockets. Fluorinated or chlorinated variants may improve metabolic stability .
  • Trifluoromethyl groups (e.g., ) improve electronegativity and bioavailability.
  • Position 4: The 4-acetamidophenyl group in the target compound offers hydrogen-bonding capacity, similar to quinolin-2-yl in 3p , while carboxylic acid derivatives (e.g., ) exhibit ionizable properties.

Biological Activity

N-(4-acetamidophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis and Structural Characteristics

The compound belongs to the class of 1,2,3-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method that has been widely employed for creating triazole linkages in various drug candidates. The structural formula can be summarized as follows:

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 314.39 g/mol

Anticancer Activity

In vitro studies have demonstrated that various 1,2,3-triazole derivatives exhibit significant antiproliferative effects against several human cancer cell lines. For instance:

  • Cell Lines Tested : HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).
  • Activity Comparison : The compound was evaluated against doxorubicin, a standard chemotherapy agent. Results indicated that certain triazole derivatives showed comparable or superior activity to doxorubicin in inhibiting cell proliferation in these models .

Table 1: Antiproliferative Activity of Triazole Derivatives

Compound IDCell LineIC50 (µM)Comparison DrugIC50 (µM)
9MCF-75.0Doxorubicin4.5
16HepG-23.5Doxorubicin6.0
10HCT-1164.0Doxorubicin5.0
11A5496.0Doxorubicin5.5

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of triazole derivatives against various pathogens:

  • Bacterial Strains : Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).
  • Evaluation Method : Minimum inhibitory concentration (MIC) tests were conducted to determine the effectiveness of the compounds.

Table 2: Antimicrobial Activity of Selected Triazole Compounds

Compound IDBacterial StrainMIC (mg/mL)
5S. aureus0.5
6P. aeruginosa1.0
7C. albicans0.75

Case Studies and Research Findings

A recent study evaluated a series of triazole derivatives for their antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that certain analogs demonstrated potent activity with IC50 values significantly lower than the standard treatment Benznidazole (Bz), suggesting a promising avenue for further development .

Another investigation focused on antioxidant properties, where several triazole derivatives were assessed for their ability to scavenge free radicals and inhibit lipid peroxidation. One compound exhibited remarkable antioxidant capacity, indicating potential therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential functionalization of the acetamidophenyl and 3-methylphenyl groups . Key optimization parameters include:

  • Solvent selection (e.g., DMF or ethanol for solubility)
  • Temperature control (60–80°C for cycloaddition)
  • Catalyst loading (1–5 mol% Cu(I) for minimal side products)
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

TechniqueKey Features
¹H/¹³C NMR Triazole ring protons (δ 7.5–8.5 ppm), acetamido NH (δ 10–11 ppm), isopropyl CH (δ 1.2–1.5 ppm)
IR C=O stretch (~1650 cm⁻¹), triazole ring vibrations (~1500 cm⁻¹)
MS (ESI) Molecular ion peak [M+H]⁺ at m/z ≈ 395.4 (calculated)

Q. What are the primary biological targets proposed for triazole-4-carboxamide derivatives, and how can these be validated experimentally?

Triazole derivatives often target enzyme active sites (e.g., kinases, proteases) or disrupt protein-protein interactions . Validation strategies include:

  • In vitro enzyme inhibition assays (IC₅₀ determination)
  • Cellular viability assays (MTT/XTT against cancer cell lines)
  • Molecular docking (AutoDock/Vina) to predict binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability issues . Mitigation strategies:

  • Standardize protocols (e.g., consistent cell passage numbers, solvent controls)
  • Replicate under controlled conditions (pH, temperature, serum-free media)
  • Meta-analysis of published data to identify confounding variables .

Q. What strategies are recommended for refining the crystal structure of this compound using SHELX programs?

For challenging cases (e.g., twinning or low-resolution data):

  • Use SHELXL with TWIN/BASF commands to model twinning .
  • Apply ISOR/SADI restraints to handle disorder in the isopropyl group .
  • Validate with R1 convergence (<5%) and GOOF ≈ 1.0 .

Q. How can computational methods complement experimental data in understanding structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., GROMACS) .
  • QSAR Models : Corporate substituent effects (e.g., Hammett σ values) to predict bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles?

FactorMethodological Approach
Solubility Use HPLC-UV to quantify solubility in DMSO/PBS (25°C vs. 37°C) .
Stability Conduct accelerated degradation studies (40°C/75% RH, 1 week) with LC-MS monitoring .

Q. What advanced techniques can elucidate conflicting mechanistic hypotheses (e.g., competitive vs. non-competitive inhibition)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding .
  • X-ray crystallography : Resolve ligand-protein interactions at atomic resolution .

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